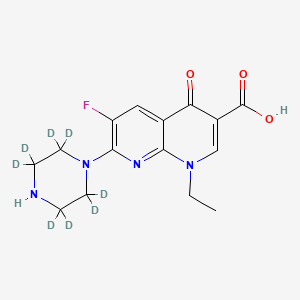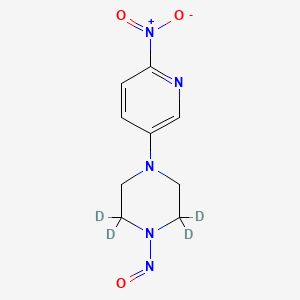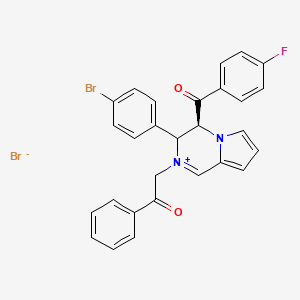
Anticancer agent 55
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 55 is a novel compound that has shown promising results in the treatment of various cancers. It is part of a new generation of anticancer drugs that target specific molecular pathways involved in cancer cell proliferation and survival. This compound has been the subject of extensive research due to its potential to offer more effective and less toxic cancer treatments compared to traditional chemotherapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 55 involves multiple steps, including the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a core structure, which is then modified through a series of reactions such as alkylation, acylation, and cyclization. These reactions are carried out under controlled conditions, often requiring specific temperatures, pressures, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow synthesis techniques. This method offers several advantages, including better control over reaction conditions, improved safety, and higher efficiency. Continuous flow reactors allow for the precise addition of reagents and the removal of by-products, resulting in a more streamlined and cost-effective production process .
Análisis De Reacciones Químicas
Types of Reactions: Anticancer agent 55 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Anticancer agent 55 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Evaluated in preclinical and clinical trials for its efficacy in treating different types of cancer, including breast, lung, and colon cancers.
Mecanismo De Acción
Anticancer agent 55 is compared with other similar compounds to highlight its uniqueness:
Methotrexate: An antimetabolite that inhibits dihydrofolate reductase, leading to the inhibition of DNA synthesis.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and generating free radicals.
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Comparación Con Compuestos Similares
- Methotrexate
- Doxorubicin
- Imatinib
- Paclitaxel
- Cisplatin
Propiedades
Fórmula molecular |
C28H21Br2FN2O2 |
|---|---|
Peso molecular |
596.3 g/mol |
Nombre IUPAC |
2-[(4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-yl]-1-phenylethanone;bromide |
InChI |
InChI=1S/C28H21BrFN2O2.BrH/c29-22-12-8-20(9-13-22)26-27(28(34)21-10-14-23(30)15-11-21)32-16-4-7-24(32)17-31(26)18-25(33)19-5-2-1-3-6-19;/h1-17,26-27H,18H2;1H/q+1;/p-1/t26?,27-;/m0./s1 |
Clave InChI |
WGIYXRCZLPVBTL-LEUNPYLKSA-M |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CN3[C@@H](C2C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)F.[Br-] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CN3C(C2C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)F.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


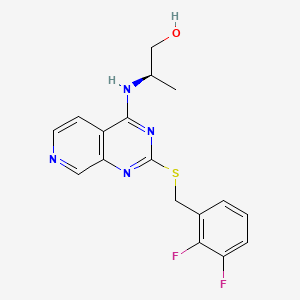
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B15143326.png)
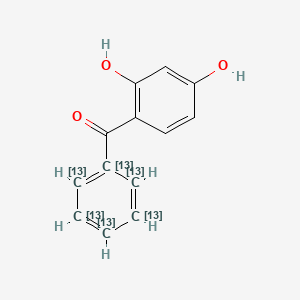

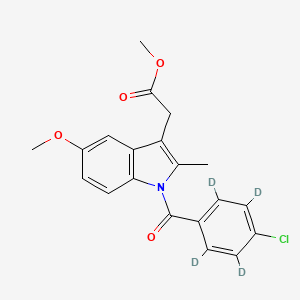
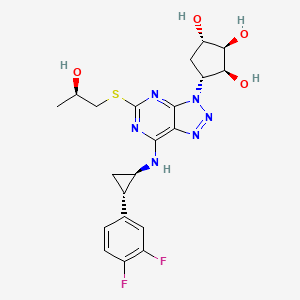

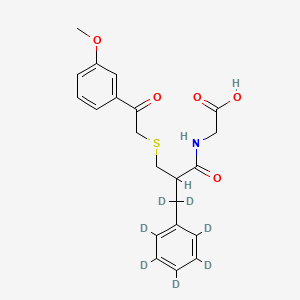
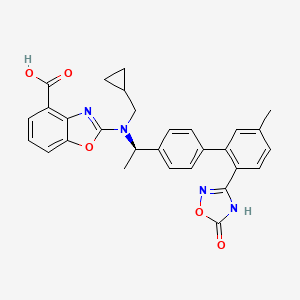

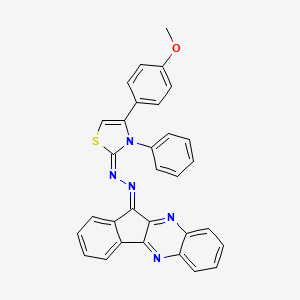
![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide](/img/structure/B15143404.png)
